

Application of (-)-Ampelopsin A in Elucidating the SIRT1/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Ampelopsin A

Cat. No.: B1654844

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(-)-Ampelopsin A, also known as dihydromyricetin (DHM), is a natural flavonoid compound that has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Emerging evidence highlights its role as a modulator of the Sirtuin 1 (SIRT1) and mechanistic target of rapamycin (mTOR) signaling pathways. This intricate interplay positions (-)-Ampelopsin A as a valuable research tool for investigating cellular metabolism, growth, autophagy, and apoptosis.

The SIRT1/mTOR signaling cascade is a critical regulatory hub that integrates intracellular and extracellular signals to govern cell fate. SIRT1, a NAD⁺-dependent deacetylase, is a key sensor of cellular energy status and plays a crucial role in promoting cell survival and longevity. Conversely, mTOR, a serine/threonine kinase, is a central regulator of cell growth and proliferation. The pathway is often dysregulated in various diseases, including cancer and neurodegenerative disorders.

(-)-Ampelopsin A has been shown to upregulate the expression and activity of SIRT1 while concurrently inhibiting the mTOR signaling pathway.^{[1][2][3]} This dual regulatory action makes it a potent agent for studying the reciprocal relationship between these two pathways. In cancer biology, particularly in breast cancer models such as MDA-MB-231 and MCF-7 cell lines, (-)-Ampelopsin A has been demonstrated to inhibit mTOR activity, suppress the formation of both mTORC1 and mTORC2 complexes, and consequently decrease the phosphorylation of

downstream targets like p70S6K and 4E-BP1.^[4] This inhibition of the mTOR pathway by (-)-Ampelopsin A is often linked to the suppression of the upstream Akt signaling.^{[4][5]}

Furthermore, in the context of aging and neuroprotection, studies utilizing D-galactose-induced aging models in rats have revealed that (-)-Ampelopsin A can ameliorate age-related cognitive decline by up-regulating SIRT1 and down-regulating mTOR signaling in the brain.^{[1][2][3]} This effect is, in part, mediated through the regulation of microRNA-34a (miR-34a), which is a known regulator of SIRT1.^{[1][2][3]}

The application of (-)-Ampelopsin A in research focused on the SIRT1/mTOR pathway allows for the detailed investigation of:

- Autophagy: By inhibiting mTORC1, a negative regulator of autophagy, (-)-Ampelopsin A can be used to induce and study the molecular mechanisms of autophagy.
- Apoptosis: The compound's ability to modulate both SIRT1 and mTOR pathways provides a tool to explore the crosstalk between cell survival and programmed cell death.
- Cancer Metabolism: Researchers can utilize (-)-Ampelopsin A to probe the metabolic vulnerabilities of cancer cells that are dependent on the mTOR pathway for growth and proliferation.
- Neuroprotection and Aging: Its effects on SIRT1 and mTOR in the brain make it a relevant compound for studying potential therapeutic strategies for age-related neurodegenerative diseases.

These application notes provide a framework for utilizing (-)-Ampelopsin A as a specific and effective modulator to dissect the complexities of the SIRT1/mTOR signaling network in various physiological and pathological contexts.

Quantitative Data Presentation

Table 1: In Vitro Efficacy of (-)-Ampelopsin A on Breast Cancer Cell Lines

Cell Line	Treatment	Concentration (μ M)	Duration (h)	Effect	Reference
MDA-MB-231	(-)-Ampelopsin A	50	48	Significant inhibition of cell growth	
MCF-7	(-)-Ampelopsin A	50	48	Significant inhibition of cell growth	
MDA-MB-231	(-)-Ampelopsin A	50	24	Inhibition of mTOR activity	[4]

Table 2: In Vivo Efficacy of (-)-Ampelopsin A in a D-galactose-Induced Aging Rat Model

Animal Model	Treatment	Dosage (mg/kg·d)	Duration	Effect on SIRT1/mTOR Pathway	Reference
Sprague-Dawley Rats	D-galactose + (-)-Ampelopsin A	100 or 200	6 weeks	Upregulation of SIRT1, Downregulation of mTOR signaling	

Experimental Protocols

Protocol 1: Analysis of SIRT1 and Phospho-mTOR Protein Expression by Western Blot

This protocol describes the analysis of SIRT1 and phosphorylated mTOR (p-mTOR) levels in cell lysates after treatment with (-)-Ampelopsin A.

Materials:

- (-)-Ampelopsin A (DHM)

- MDA-MB-231 or MCF-7 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-SIRT1, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-β-actin
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Culture and Treatment:
 - Seed MDA-MB-231 or MCF-7 cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with varying concentrations of (-)-Ampelopsin A (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.
- Cell Lysis:
 - After treatment, wash the cells twice with ice-cold PBS.
 - Add 100-150 µL of ice-cold RIPA buffer to each well.

- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- SDS-PAGE and Western Blotting:
 - Normalize the protein concentrations of all samples.
 - Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
 - Perform electrophoresis to separate the proteins by size.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against SIRT1, p-mTOR, total mTOR, and β-actin (as a loading control) overnight at 4°C. Specific antibody dilutions should be optimized based on the manufacturer's recommendations.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST for 10 minutes each.
- Detection and Analysis:

- Add ECL substrate to the membrane and incubate for the recommended time.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (β -actin).

Protocol 2: Immunoprecipitation of mTORC1 to Assess Complex Formation

This protocol is designed to assess the effect of (-)-Ampelopsin A on the integrity of the mTORC1 complex by immunoprecipitating the core component, Raptor.

Materials:

- (-)-Ampelopsin A (DHM)
- MDA-MB-231 or MCF-7 cells
- Complete cell culture medium
- PBS
- Immunoprecipitation (IP) lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)
- Anti-Raptor antibody
- Control IgG (e.g., rabbit IgG)
- Protein A/G magnetic beads or agarose beads
- Wash buffer (e.g., IP lysis buffer with lower detergent concentration)
- SDS-PAGE sample buffer
- Western blot reagents (as in Protocol 1)

- Primary antibodies: anti-mTOR, anti-Raptor

Procedure:

- Cell Culture and Treatment:

- Culture and treat cells with (-)-Ampelopsin A as described in Protocol 1.

- Cell Lysis:

- Lyse the cells using IP lysis buffer following a similar procedure as in Protocol 1.

- Pre-clearing the Lysate:

- Add control IgG and protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

- Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.

- Immunoprecipitation:

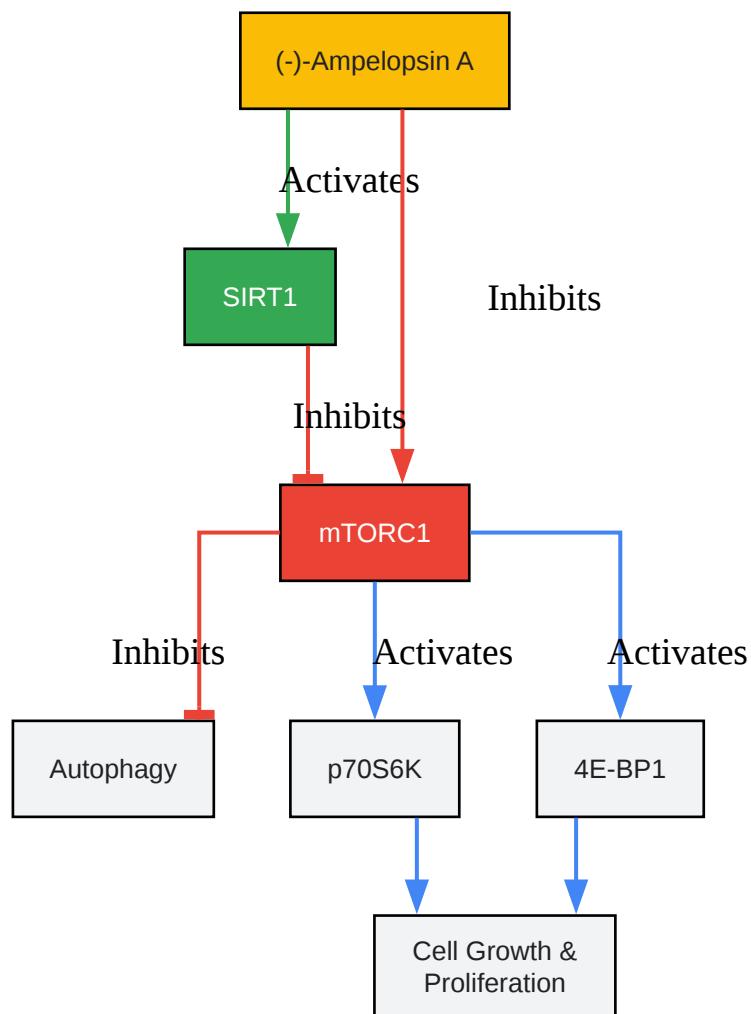
- Add the anti-Raptor antibody or control IgG to the pre-cleared lysate.

- Incubate overnight at 4°C with gentle rotation.

- Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

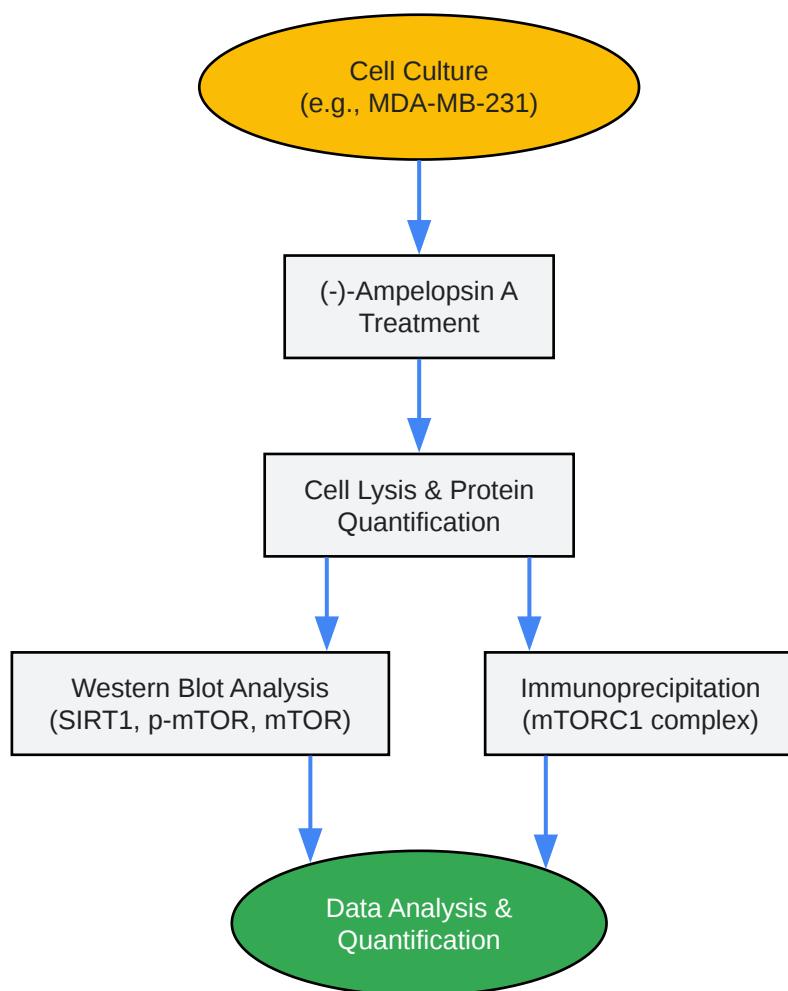
- Washing:

- Pellet the beads by centrifugation and discard the supernatant.


- Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

- Elution and Analysis:

- Resuspend the beads in SDS-PAGE sample buffer.


- Boil the samples for 5-10 minutes to elute the protein complexes.
- Centrifuge to pellet the beads and collect the supernatant.
- Analyze the eluted proteins by Western blotting using antibodies against mTOR and Raptor to assess their co-immunoprecipitation.

Visualizations

[Click to download full resolution via product page](#)

Caption: (-)-Ampelopsin A modulates the SIRT1/mTOR signaling pathway.

[Click to download full resolution via product page](#)

Caption: Workflow for studying (-)-Ampelopsin A's effects on SIRT1/mTOR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
- 2. merckmillipore.com [merckmillipore.com]

- 3. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [ouci.dntb.gov.ua]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of (-)-Ampelopsin A in Elucidating the SIRT1/mTOR Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1654844#application-of-ampelopsin-a-in-studying-the-sirt1-mtor-signaling-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com